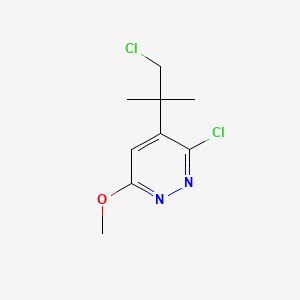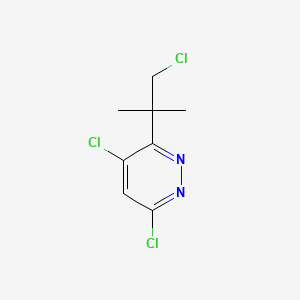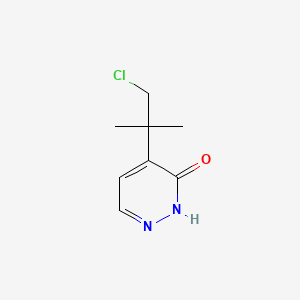
3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-
描述
3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- is a chemical compound that belongs to the pyridazinone family Pyridazinones are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 2-chloro-1,1-dimethylethyl group at the 4-position of the pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-chloro-1,1-dimethylethyl)-3(2H)-pyridazinone from readily available starting materials such as 2-chloro-2-methylpropane and pyridazinone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of appropriate solvents and catalysts. For example, the reaction may be conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.
Purification: Employing purification techniques such as recrystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Nucleophiles: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a scaffold for designing new drugs with therapeutic effects.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: Researchers investigate its biological activity and potential as a biochemical tool for studying various biological processes.
Industrial Applications: The compound may find use in industrial processes, such as the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition or Activation of Pathways: The compound can inhibit or activate biochemical pathways, influencing cellular processes and physiological responses.
相似化合物的比较
- 3(2H)-Pyridazinone, 4-(2-bromo-1,1-dimethylethyl)-
- 3(2H)-Pyridazinone, 4-(2-fluoro-1,1-dimethylethyl)-
- 3(2H)-Pyridazinone, 4-(2-methyl-1,1-dimethylethyl)-
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent at the 2-position. The presence of different halogens or alkyl groups can significantly impact the compound’s chemical properties and reactivity.
- Unique Properties: 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- is unique due to the presence of the chloro group, which can influence its reactivity and potential applications in various fields.
属性
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,5-9)6-3-4-10-11-7(6)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCZYPAMZWNRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=CC=NNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154353 | |
| Record name | 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124420-55-9 | |
| Record name | 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3346722.png)
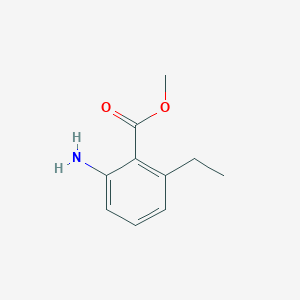
![Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-](/img/structure/B3346725.png)
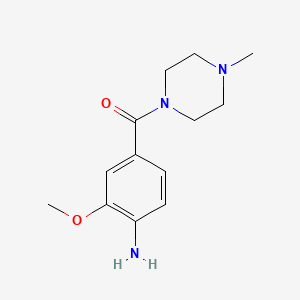
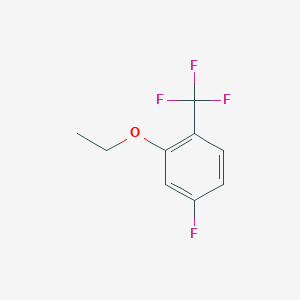
![5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3346740.png)
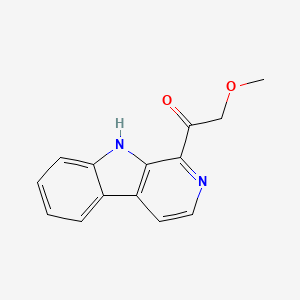
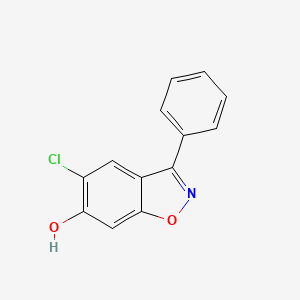
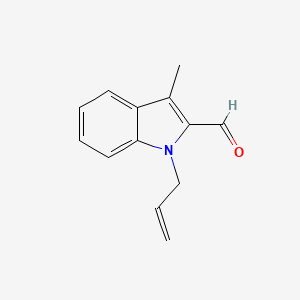
![3-chloro-5H-chromeno[4,3-c]pyridazine](/img/structure/B3346781.png)
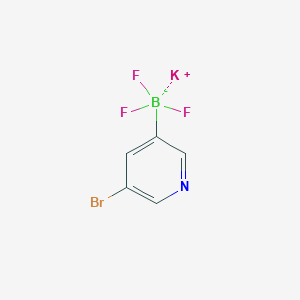
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-](/img/structure/B3346791.png)
